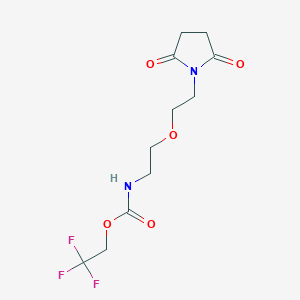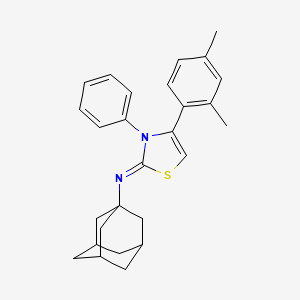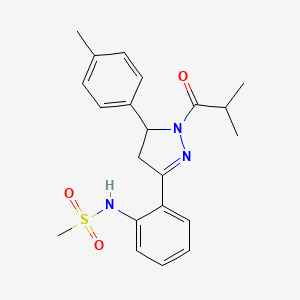
N-(2-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conformational and Spectroscopic Analysis
The first paper provides a comprehensive conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen), utilizing vibrational and NMR spectroscopies, along with theoretical computations. The study identifies six rotational isomers through DFT calculations, with the trans-trans-gauche(+)-eclipsed and trans-gauche(+)-gauche(-)-staggered isomers being the focus for vibrational spectral analysis. The most stable form of the msen molecule was determined to be the ttg(+)-e,bis, as supported by both experimental and theoretical data .
Interaction with Carbonic Anhydrase Isoforms
The second paper discusses the interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian carbonic anhydrase isozymes. The compound exhibited potent inhibition of several isozymes, with varying degrees of potency, and the crystal structure of its adduct with hCA II provided insights into the unique interactions between the inhibitor and the enzyme. This study highlights the potential for selective inhibition of specific isozymes, which could be relevant for therapeutic applications .
Insecticidal Activity of Pyrazole Methanesulfonates
The third paper focuses on the synthesis and insecticidal activity of novel pyrazole methanesulfonates. The study utilized a model to design compounds with significant insecticidal activity and low acute mammalian toxicity. The amides with α-branching, such as isopropyl and sec-butyl, showed the highest activity levels. However, field testing of the carboxamides on rice paddy hoppers yielded poor results, indicating that further optimization might be necessary for practical applications .
科学的研究の応用
Chemical Inhibition and Metabolic Pathways
Research on chemical inhibitors, particularly those targeting cytochrome P450 (CYP) enzymes, is crucial for understanding drug-drug interactions and the metabolic pathways of small-molecule drugs. Compounds with intricate structures, such as sulfonamides and pyrazolines, play a significant role in deciphering the specificity and selectivity of CYP isoforms, aiding in the prediction of potential drug interactions and the development of more effective pharmaceuticals (Khojasteh et al., 2011).
Biosynthesis and Microbial Communities
Understanding the anaerobic oxidation of methane (AOM) in marine environments involves the study of microbial communities. Compounds with specific functional groups can serve as biomarkers for identifying these communities. This research is fundamental for environmental science, offering insights into methane's role in the carbon cycle and its implications for climate change (Niemann & Elvert, 2008).
Synthetic Chemistry and Heterocyclic Compounds
The synthesis and application of heterocyclic compounds, such as pyrazolines, are of interest in the development of new materials and pharmaceuticals. These compounds serve as building blocks for creating diverse chemical entities with potential applications in drug development, material science, and as ligands in catalysis (Gomaa & Ali, 2020).
Biopolymers and Environmental Sustainability
Methanotrophic bacteria, which utilize methane as their sole carbon source, are explored for their ability to produce biopolymers like poly-3-hydroxybutyrate (PHB). Research in this area contributes to environmental biotechnology by offering sustainable alternatives to petrochemical polymers, with applications in industry, medicine, and pharmacy (Kubaczyński et al., 2019).
Plant Physiology and Greenhouse Gas Emissions
Exploring the role of methane in plant physiology sheds light on its production mechanisms and the potential for mitigating greenhouse gas emissions. This research is pivotal for understanding how plants can influence atmospheric methane levels and the broader implications for climate change mitigation strategies (Li et al., 2019).
特性
IUPAC Name |
N-[2-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-11-9-15(3)10-12-16)13-19(22-24)17-7-5-6-8-18(17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXJTFKBRMTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)
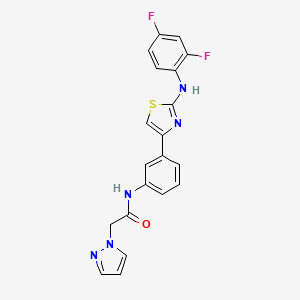
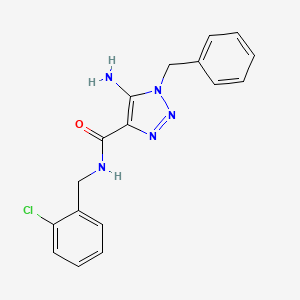
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)
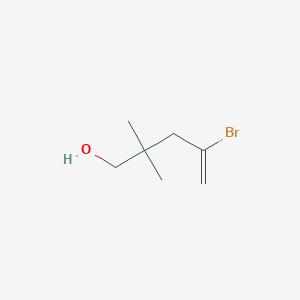
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2559417.png)
![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)
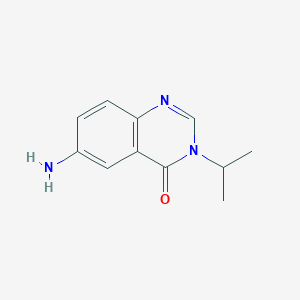
![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)
